Antitumor Activity: Indicine N-Oxide Exceptionally Exceeds Free Base Indicine
Indicine N-oxide constitutes a metabolic exception to the general pyrrolizidine alkaloid rule that free bases exhibit greater biological activity than their corresponding N-oxides. Direct comparative studies demonstrate that indicine N-oxide is a more active antitumor agent than its free base indicine in the P388 lymphocytic leukemia model [1]. This contrasts with the heliotrine system, where heliotrine N-oxide shows no comparable activity inversion [2].
| Evidence Dimension | Relative antitumor potency (qualitative activity ranking) |
|---|---|
| Target Compound Data | Indicine N-oxide: more active antitumor agent |
| Comparator Or Baseline | Indicine free base: less active; General PA rule: N-oxides < free bases |
| Quantified Difference | Inverted structure-activity relationship—N-oxide > free base (unique exception within PA class) |
| Conditions | Murine P388 lymphocytic leukemia model; intraperitoneal and oral administration |
Why This Matters
Procurement of indicine N-oxide rather than the free base is mandatory for antitumor studies; the free base is less active and not simply a interchangeable precursor.
- [1] Powis G, Ames MM, Kovach JS. Relationship of the reductive metabolism of indicine N-oxide to its antitumor activity. Res Commun Chem Pathol Pharmacol. 1979 Jun;24(3):559-69. PMID: 451340. View Source
- [2] Powis G, Ames MM, Kovach JS. Relationship of the reductive metabolism of indicine N-oxide to its antitumor activity. Res Commun Chem Pathol Pharmacol. 1979 Jun;24(3):559-69. PMID: 451340. View Source
